molecular formula C20H22F3N3O3S B6482598 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 897621-27-1

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No. B6482598
CAS RN: 897621-27-1
M. Wt: 441.5 g/mol
InChI Key: NSCLHRMJDHLQDY-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine, a class of compounds that have been studied for their potential therapeutic effects . Phenylpiperazine derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .


Synthesis Analysis

The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . The compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .

Scientific Research Applications

Anticonvulsant Activity

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide: has been investigated for its anticonvulsant potential. Researchers synthesized derivatives of this compound and evaluated their efficacy in animal models of epilepsy. Notably, these molecules were designed as analogs of previously active pyrrolidine-2,5-diones, with the heterocyclic imide ring replaced by a chain amide bond. Initial screening revealed activity against maximal electroshock seizures (MES), particularly for 3-(trifluoromethyl)anilide derivatives. Some compounds also demonstrated efficacy in the 6-Hz screen, a model for human partial and therapy-resistant epilepsy .

Anxiolytic Activity

In another study, researchers explored benzimidazole–piperazine hybrids, including derivatives of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide . These compounds were assessed for anxiolytic effects using the Elevated Plus Maze test and the hole board test in mice. The results shed light on their potential as anxiolytic agents .

Acetylcholinesterase Inhibition (AD Treatment)

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, including those based on our compound of interest, were designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs). These compounds hold promise for the treatment of Alzheimer’s disease (AD) .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-15-30(28,29)26-13-11-25(12-14-26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCLHRMJDHLQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-4-(trifluoromethyl)benzamide

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